molecular formula C10H11IO2 B1437863 Methyl 5-iodo-2,4-dimethylbenzoate CAS No. 1052647-27-4

Methyl 5-iodo-2,4-dimethylbenzoate

Cat. No.: B1437863
CAS No.: 1052647-27-4
M. Wt: 290.1 g/mol
InChI Key: ZETITKGSTYFZFM-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions on the benzene ring, with a methyl ester functional group at the carboxyl position.

Scientific Research Applications

Methyl 5-iodo-2,4-dimethylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of “Methyl 5-iodo-2,4-dimethylbenzoate” in chemical reactions typically involves the iodine atom acting as a leaving group, allowing the compound to participate in substitution reactions . The exact mechanism can vary depending on the specific reaction conditions and the other compounds involved .

Safety and Hazards

“Methyl 5-iodo-2,4-dimethylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on “Methyl 5-iodo-2,4-dimethylbenzoate” could include further studies on its reactivity and potential applications in organic synthesis . Additionally, more detailed studies on its physical and chemical properties could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-iodo-2,4-dimethylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of 2,4-dimethylbenzoic acid, followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 5-iodo-2,4-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 5-amino-2,4-dimethylbenzoate, 5-thio-2,4-dimethylbenzoate, and 5-alkoxy-2,4-dimethylbenzoate.

    Oxidation Reactions: Products include 5-iodo-2,4-dimethylbenzoic acid and 5-iodo-2,4-dimethylbenzaldehyde.

    Reduction Reactions: The major product is 5-iodo-2,4-dimethylbenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodo-5-methylbenzoate
  • Methyl 4-iodo-2,6-dimethylbenzoate
  • Methyl 3-iodo-2,4-dimethylbenzoate

Uniqueness

Methyl 5-iodo-2,4-dimethylbenzoate is unique due to the specific positioning of its iodine and methyl groups, which confer distinct reactivity and properties compared to its isomers. This unique structure makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

methyl 5-iodo-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETITKGSTYFZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661023
Record name Methyl 5-iodo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052647-27-4
Record name Methyl 5-iodo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-iodo-2,4-dimethylbenzoic acid (compound 2.1, 10 g, 32.60 mmol, 1.00 equiv, 90%) and sulfuric acid (10 mL) in methanol (100 mL) was stirred overnight at 80° C. After cooling to room temperature, the mixture was concentrated under reduced pressure and the residue was diluted with 200 mL of ethyl acetate. The resulting mixture was washed with 3×50 mL of water, 2×50 mL of sodium bicarbonate (aq. sat.), followed by 2×50 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 9.2 g (88%) of the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

5-Iodo-2,4-dimethylbenzoic acid (2.78 g, 10.1 mmol) obtained in Step 1 of Example 1-1 was placed in a reaction vessel, and then methanol (20 ml) was added thereto. The resulting mixture was cooled to 0° C. Thionyl chloride (2.2 ml, 30.1 mmol) was added dropwise to the mixture over about 10 minutes. The resulting mixture was stirred under reflux for 3 hours. The reaction solution was distilled off under reduced pressure. A saturated aqueous sodium bicarbonate solution was added to the obtained residue. The solution was extracted twice with ethyl acetate. The organic layers were combined together, and washed with a saturated aqueous sodium chloride solution. Then, the organic solution was dried over anhydrous magnesium sulfate. After removal of anhydrous magnesium sulfate by filtration, the liquid was washed with ethyl acetate. The filtrate and washing solution were combined together, and ethyl acetate was distilled off under reduced pressure to yield 2.85 g (97%) of 5-iodo-2,4-dimethylbenzoic acid methyl ester.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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